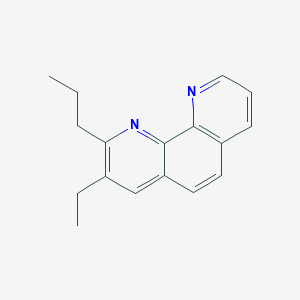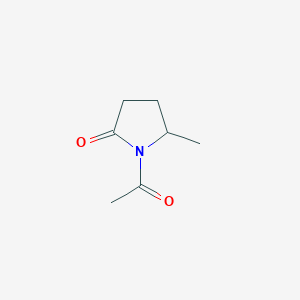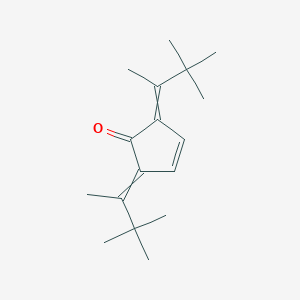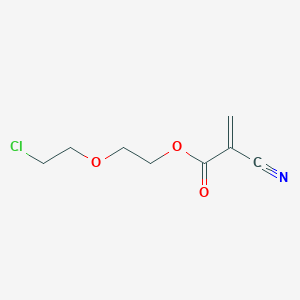
2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate is a chemical compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are widely used in various industrial and medical applications. This compound is characterized by the presence of a chloroethoxy group and a cyano group attached to a prop-2-enoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate typically involves the reaction of 2-(2-chloroethoxy)ethanol with cyanoacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoacrylate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles.
Polymerization: The compound can polymerize in the presence of moisture or initiators to form long-chain polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Initiators: Such as peroxides for polymerization reactions.
Acids/Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Polymers: Long-chain cyanoacrylate polymers.
Hydrolysis Products: Cyanoacetic acid and 2-(2-chloroethoxy)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in bioadhesives and tissue engineering.
Medicine: Explored for its use in drug delivery systems and wound closure.
Industry: Utilized in the production of adhesives for various materials, including metals, plastics, and ceramics.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate involves the rapid polymerization of the compound in the presence of moisture. This polymerization forms strong adhesive bonds, making it useful in various applications. The molecular targets and pathways involved in its action include the interaction with moisture and the subsequent formation of long-chain polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-cyanoacrylate
- Methyl 2-cyanoacrylate
- Butyl 2-cyanoacrylate
- Octyl 2-cyanoacrylate
Uniqueness
2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate is unique due to the presence of the chloroethoxy group, which imparts specific properties such as increased reactivity and potential for substitution reactions. This makes it distinct from other cyanoacrylates, which may not have such functional groups.
Eigenschaften
CAS-Nummer |
184886-29-1 |
|---|---|
Molekularformel |
C8H10ClNO3 |
Molekulargewicht |
203.62 g/mol |
IUPAC-Name |
2-(2-chloroethoxy)ethyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C8H10ClNO3/c1-7(6-10)8(11)13-5-4-12-3-2-9/h1-5H2 |
InChI-Schlüssel |
OWQIDIKWZUHZOA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C#N)C(=O)OCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



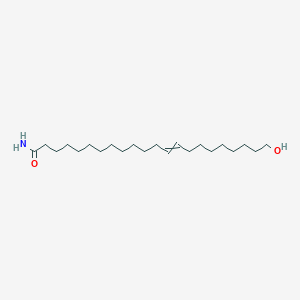
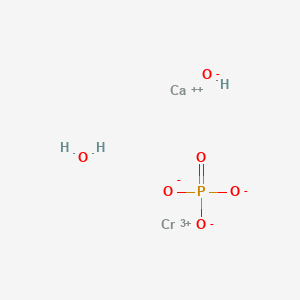
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)
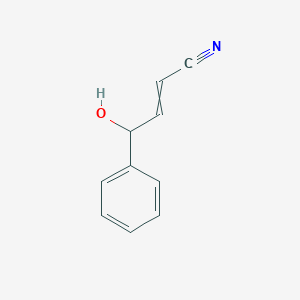
![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)

